molecular formula C8H8BrF B1280176 1-Bromo-2-fluoro-4,5-dimethylbenzene CAS No. 5100-97-0

1-Bromo-2-fluoro-4,5-dimethylbenzene

Cat. No.: B1280176
CAS No.: 5100-97-0
M. Wt: 203.05 g/mol
InChI Key: QAQMEWQVHCIKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluoro-4,5-dimethylbenzene is a useful research compound. Its molecular formula is C8H8BrF and its molecular weight is 203.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

SNAr Reactions Mechanism

1-Bromo-2-fluoro-4,5-dimethylbenzene plays a role in the study of aromatic nucleophilic substitution (SNAr) reactions. Research by Onyido and Hirst (1991) explored the impact of steric and electronic effects on SNAr reactions, focusing on various halogen-substituted compounds including 1-bromo-2-fluoro- and 1-bromo-2-chloro-3,5-dinitrobenzenes (Onyido & Hirst, 1991).

Vibrational Spectra Analysis

The study of the vibrational spectra of benzene derivatives, including this compound, has been conducted to understand their molecular properties. Green, Harrison, and Kynaston (1971) provided comprehensive vibrational assignments for various trisubstituted benzenes, aiding in the analysis of these compounds' molecular structures (Green, Harrison, & Kynaston, 1971).

Synthesis of Sulphur-Functionalised Quinones

Aitken et al. (2016) explored the bromination of related benzene derivatives and their conversion into sulfur-functionalized quinones. The study included the synthesis of 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, a compound structurally similar to this compound, demonstrating the compound's potential in organic synthesis (Aitken, Jethwa, Richardson, & Slawin, 2016).

Photochemical Reactions Studies

The compound's role in photochemical reactions has been examined. Voronkov et al. (2013) investigated the photochemical reactions of acyl iodides with various aryl halides, including 4-bromo-1,2-dimethylbenzene, a structurally similar compound to this compound. This research offers insights into the behavior of such compounds under UV irradiation (Voronkov, Vlasova, Belousova, Vlasov, Vakul’skaya, Prozorova, & Khutsishvili, 2013).

Safety and Hazards

The safety data sheet for this compound indicates that it may cause skin irritation. It is recommended to avoid release to the environment, and protective measures such as wearing gloves, eye protection, and face protection are advised .

Properties

IUPAC Name

1-bromo-2-fluoro-4,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQMEWQVHCIKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-fluoro-4,5-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-fluoro-4,5-dimethylbenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-fluoro-4,5-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-fluoro-4,5-dimethylbenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-fluoro-4,5-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-fluoro-4,5-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.